molecular formula C9H6ClKN2S3 B13300797 Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

Cat. No.: B13300797
M. Wt: 312.9 g/mol
InChI Key: OPZRALWDHYJNKJ-UHFFFAOYSA-M
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Description

Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is a chemical compound with the molecular formula C₉H₆ClKN₂S₃ and a molecular weight of 312.91 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring and a sulfanide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol. This intermediate is then treated with potassium hydroxide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanide group to a thiol or sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium [4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate]
  • Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfonate

Uniqueness

Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfanide and thiadiazole functionalities. This combination of structural features imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H6ClKN2S3

Molecular Weight

312.9 g/mol

IUPAC Name

potassium;4-(3-chloro-4-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate

InChI

InChI=1S/C9H7ClN2S3.K/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12;/h2-4H,1H3,(H,11,13);/q;+1/p-1

InChI Key

OPZRALWDHYJNKJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)SC(=N2)[S-])Cl.[K+]

Origin of Product

United States

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